molecular formula C19H19BrN2O2 B11162420 3-(5-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide

3-(5-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide

Cat. No.: B11162420
M. Wt: 387.3 g/mol
InChI Key: CRCCMBXXCFWWJI-UHFFFAOYSA-N
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Description

3-(5-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromoindole.

    Formation of Amide Bond: The 5-bromoindole is then reacted with 3-bromopropionyl chloride in the presence of a base like triethylamine to form 3-(5-bromo-1H-indol-1-yl)propanamide.

    N-Benzylation: Finally, the propanamide is reacted with 2-methoxybenzyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions can occur at the amide bond or the bromine substituent.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Products may include oxidized indole derivatives.

    Reduction: Products may include reduced amide or debrominated compounds.

    Substitution: Products may include substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide is not well-documented. indole derivatives typically exert their effects by interacting with various molecular targets such as enzymes, receptors, and DNA. The bromine substituent and the methoxybenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide
  • 3-(5-fluoro-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide
  • 3-(5-iodo-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide

Uniqueness

The presence of the bromine atom in 3-(5-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)propanamide may confer unique chemical and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H19BrN2O2

Molecular Weight

387.3 g/mol

IUPAC Name

3-(5-bromoindol-1-yl)-N-[(2-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C19H19BrN2O2/c1-24-18-5-3-2-4-15(18)13-21-19(23)9-11-22-10-8-14-12-16(20)6-7-17(14)22/h2-8,10,12H,9,11,13H2,1H3,(H,21,23)

InChI Key

CRCCMBXXCFWWJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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